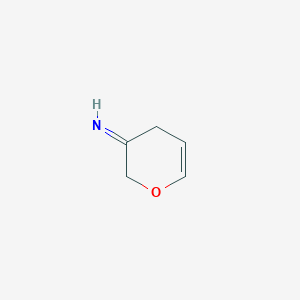

2H-Pyran-3(4H)-imine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2H-Pyran-3(4H)-imine is a heterocyclic compound characterized by a six-membered ring containing one oxygen atom and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-3(4H)-imine can be achieved through several methods. One common approach involves the reaction of pyrylium salts with organometallic compounds . This method typically requires specific reaction conditions, such as the presence of a nucleophilic reagent and controlled temperature.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as Lewis acids or Brønsted acids, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-3(4H)-imine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyran derivatives .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of 2H-Pyran-3(4H)-imine derivatives as anticancer agents. For instance, certain 4H-pyran derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including colorectal cancer cells (HCT-116) and cervical cancer cells (HeLa). These compounds have been shown to inhibit cell proliferation by targeting cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. Notably, derivatives such as 4g and 4j exhibited lower IC50 values than standard drugs like ampicillin, indicating their potent antibacterial and antitumor activities .

Antioxidant Activity

The antioxidant properties of this compound derivatives are also noteworthy. Compounds derived from this scaffold have been evaluated for their ability to scavenge free radicals, with some exhibiting superior activity compared to traditional antioxidants like butylated hydroxytoluene (BHT). The DPPH scavenging assays revealed that certain derivatives possess significant reducing power, making them promising candidates for developing antioxidant therapies .

Antimicrobial Effects

The antimicrobial potential of this compound has been explored extensively. Studies indicate that these compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways, showcasing their utility in combating infections .

Pesticidal Properties

In agriculture, pyran derivatives are being investigated for their pesticidal properties. Compounds containing the pyran ring have shown efficacy as fungicides and herbicides. Their ability to inhibit specific enzymes in pests or pathogens makes them valuable in developing sustainable agricultural practices. The incorporation of this compound into agrochemical formulations could enhance crop protection strategies against a range of agricultural pests .

Photonic Applications

The unique optical properties of this compound derivatives make them suitable for photonic applications. Research indicates that these compounds can be used in the development of organic light-emitting diodes (OLEDs) and other photonic devices due to their ability to emit light upon excitation . This aspect is particularly relevant in the context of developing new materials for electronic applications.

Comprehensive Data Tables

Case Studies

- Anticancer Activity Study : A recent investigation into the cytotoxic effects of various 4H-pyran derivatives revealed that compounds like 4d and 4k significantly inhibited CDK2 activity, leading to reduced proliferation rates in colorectal cancer cells. These findings suggest that further development could lead to effective therapeutic options for cancer treatment .

- Antioxidant Evaluation : In a comparative study of antioxidant activities, several pyran derivatives were tested against DPPH radicals, showing that compounds such as 4g and 4j had EC50 values comparable to established antioxidants like BHT, indicating their potential use in health supplements or food preservation .

- Agricultural Application Trial : Field trials assessing the efficacy of pyran-based pesticides demonstrated significant reductions in pest populations compared to untreated controls. This highlights the practical application of these compounds in enhancing agricultural productivity while minimizing chemical use .

Mechanism of Action

The mechanism of action of 2H-Pyran-3(4H)-imine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2H-Pyran-3(4H)-imine include:

2H-Pyran: A six-membered ring containing one oxygen atom.

3,4-Dihydro-2H-pyran: A reduced form of 2H-Pyran with additional hydrogen atoms.

2H-Chromene: A fused aromatic ring system containing a pyran ring.

Uniqueness

This compound is unique due to the presence of both oxygen and nitrogen atoms in its ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

2H-Pyran-3(4H)-imine is a member of the pyran family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and antimicrobial treatments. The following sections will detail the biological activities, synthesis, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including multi-component reactions involving aldehydes, active methylene compounds, and nitrogen sources. The synthesis often employs catalysts like N-methylmorpholine (NMM) to enhance yield and efficiency. The general structure can be represented as follows:

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 4H-pyran derivatives, including this compound. These compounds have shown cytotoxic effects against various cancer cell lines, including HCT-116 (colorectal cancer) and others.

- Case Study : A study evaluated several 4H-pyran derivatives for their anti-proliferative activities. Compounds demonstrated IC50 values ranging from 0.25 to 0.59 µM against multiple cancer cell lines, indicating potent cytotoxicity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7k | HCT-116 | 0.25 |

| 7l | UACC-62 | 0.29 |

| 5e | SF-295 | 0.36 |

Antimicrobial Activity

2H-Pyran derivatives also exhibit significant antimicrobial properties. They have been tested against a range of pathogens, showing effectiveness comparable to standard antibiotics.

- Case Study : In a study assessing antibacterial activity, certain derivatives inhibited Gram-positive bacteria with lower IC50 values than ampicillin. Notably, compounds such as 4g and 4j demonstrated strong DPPH scavenging abilities, indicating antioxidant potential as well .

| Compound | Bacteria Tested | IC50 (µM) |

|---|---|---|

| 4g | Staphylococcus aureus | <10 |

| 4j | Bacillus cereus | <15 |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and FRAP tests.

- Findings : Compounds exhibited effective radical scavenging activity with EC50 values indicating strong antioxidant properties. For instance, compound 4g showed an EC50 of 0.072 mM in reducing power assays .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Inhibition of Kinase Activity : Certain derivatives inhibit cyclin-dependent kinases (CDK), leading to reduced cell proliferation in cancer cells.

- Induction of Apoptosis : Activation of caspase pathways has been observed in treated cancer cells, promoting programmed cell death.

- Antimicrobial Mechanisms : Disruption of bacterial cell walls and interference with metabolic pathways contribute to the antimicrobial effects.

Properties

CAS No. |

143754-73-8 |

|---|---|

Molecular Formula |

C5H7NO |

Molecular Weight |

97.12 g/mol |

IUPAC Name |

4H-pyran-3-imine |

InChI |

InChI=1S/C5H7NO/c6-5-2-1-3-7-4-5/h1,3,6H,2,4H2 |

InChI Key |

PBUAUMMEEDVJMR-UHFFFAOYSA-N |

Canonical SMILES |

C1C=COCC1=N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.